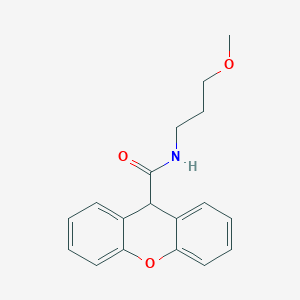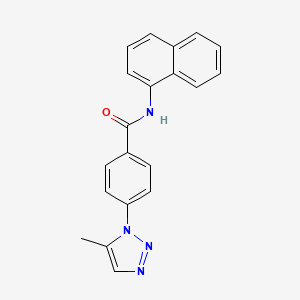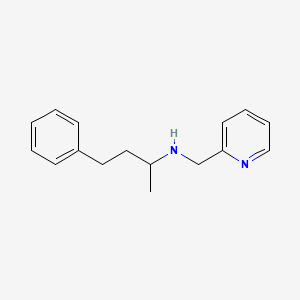![molecular formula C17H13N3OS B4835569 2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4835569.png)
2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile
Übersicht
Beschreibung
2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MITONIC or KIN001-051 and is a member of the nicotinonitrile family of compounds.
Wissenschaftliche Forschungsanwendungen
2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. It has been reported to inhibit the growth of cancer cells in vitro and in vivo (Wang et al., 2017). It has also been found to have neuroprotective effects in a mouse model of Parkinson's disease (Wang et al., 2018). Furthermore, it has been shown to have anti-inflammatory activity in a rat model of acute lung injury (Wang et al., 2019).
Wirkmechanismus
The mechanism of action of 2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile is not fully understood. However, it has been suggested that it may inhibit cancer cell growth by inducing apoptosis and cell cycle arrest (Wang et al., 2017). It has also been reported to activate the Nrf2/ARE signaling pathway, which plays a role in neuroprotection (Wang et al., 2018). Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Wang et al., 2019).
Biochemical and Physiological Effects:
2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme lactate dehydrogenase (LDH), which is involved in cancer cell metabolism (Wang et al., 2017). It has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) in the brain, which may contribute to its neuroprotective effects (Wang et al., 2018). Furthermore, it has been found to reduce the levels of pro-inflammatory cytokines in the lungs, which may be responsible for its anti-inflammatory activity (Wang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile in lab experiments is its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. Another advantage is that it has been found to have low toxicity in animal studies (Wang et al., 2017). However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
For research include investigating its potential applications, elucidating its mechanism of action, exploring its potential as a therapeutic agent for other diseases, and developing new drugs based on its structure.
Eigenschaften
IUPAC Name |
2-[2-(1-methylindol-3-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-20-10-14(13-6-2-3-7-15(13)20)16(21)11-22-17-12(9-18)5-4-8-19-17/h2-8,10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCWSJEVOWOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CSC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4835501.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4835526.png)
![2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4835542.png)
![4-acetyl-1-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4835550.png)
![N-allyl-2-[2-(2-chlorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4835558.png)
![2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4835563.png)
![N-[3-(4-morpholinyl)propyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4835577.png)
![2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)-N-phenylacetamide](/img/structure/B4835585.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4835593.png)


![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(3-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4835604.png)